N'-Oleoyl-N,N-diethylethylenediamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

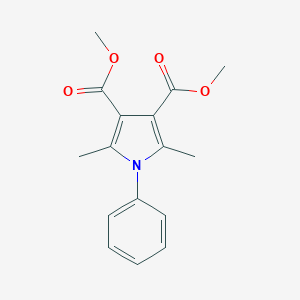

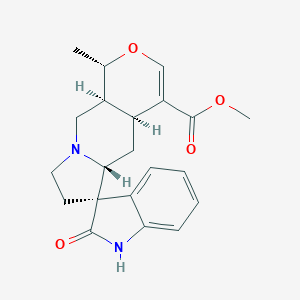

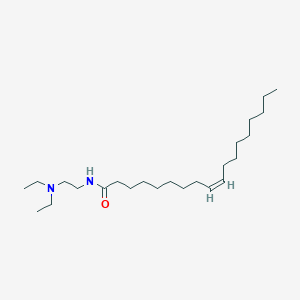

“N’-Oleoyl-N,N-diethylethylenediamine” is a chemical compound with the linear formula C24H48N2O . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “N’-Oleoyl-N,N-diethylethylenediamine” is represented by the InChI code1S/C24H48N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26(5-2)6-3/h13-14H,4-12,15-23H2,1-3H3,(H,25,27)/b14-13- . The molecular weight of the compound is 380.66 . Physical And Chemical Properties Analysis

“N’-Oleoyl-N,N-diethylethylenediamine” is a clear liquid that ranges in color from yellow to amber to dark purple . It has a density of 0.89 and a refractive index between 1.4710 and 1.4750 .科学的研究の応用

Application Summary

“N’-Oleoyl-N,N-diethylethylenediamine” is used in the synthesis of asymmetric ethylenediamine derivatives . These derivatives are important intermediates in a variety of fields such as surfactants, pesticides, and pharmaceuticals .

Methods of Application

The synthesis of these derivatives is achieved through the ring-opening reaction of aziridine with alkylamines over a series of ion-exchange resins . Among these catalysts, D001-CC exhibited excellent catalytic performance . The reaction parameters, such as reaction time, molar ratio, reaction temperature, and catalyst loading, were also optimized .

Results or Outcomes

The selectivity of N,N-diethylethylenediamine mainly depended on the acidity and S_BET of the resins . Strong Brönsted acid sites played an important role in the conversion of aziridine, and the distribution of acid sites on the catalyst had a significant effect on the selectivity of N,N-diethylethylenediamine . N,N-diethylethylenediamine was obtained in an excellent yield of 97% . Furthermore, D001-CC was efficiently recycled five times by simple treatment with large amounts of deionized water and mineral acid .

Medical Imaging

Application Summary

N,N-diethylethylenediamine has been used in the development of melanin-targeted PET (Positron Emission Tomography) and SPECT (Single-Photon Emission Computed Tomography) imaging agents for melanoma .

Methods of Application

The compound is used in the synthesis of imaging agents that target melanin, a pigment that is overexpressed in melanoma cells . The imaging agents are designed to bind to melanin, allowing for the detection and imaging of melanoma tumors .

Results or Outcomes

The use of N,N-diethylethylenediamine in the synthesis of these imaging agents has contributed to advancements in the early detection and diagnosis of melanoma . This has potential implications for improving patient prognosis and treatment outcomes .

Oligonucleotide Synthesis

Application Summary

N,N-diethylethylenediamine has been used in the oxidative amidation of hydrogen phosphonate diesters in the synthesis of oligonucleotides .

Methods of Application

The compound is used in the synthesis of oligonucleotides, which are short DNA or RNA molecules. These molecules are synthesized by the oxidative amidation of hydrogen phosphonate diesters .

Results or Outcomes

The use of N,N-diethylethylenediamine in the synthesis of these oligonucleotides has contributed to advancements in the field of genetic research and biotechnology . This has potential implications for improving our understanding of genetic diseases and the development of new therapeutic strategies .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause burns of eyes, skin, and mucous membranes. It is also flammable, and its containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .

将来の方向性

特性

IUPAC Name |

(Z)-N-[2-(diethylamino)ethyl]octadec-9-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26(5-2)6-3/h13-14H,4-12,15-23H2,1-3H3,(H,25,27)/b14-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSBDRIEINNXNW-YPKPFQOOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCN(CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCN(CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-Oleoyl-N,N-diethylethylenediamine | |

CAS RN |

13282-67-2 |

Source

|

| Record name | 9-Octadecenamide, (Z)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethyl-N'-oleoylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。